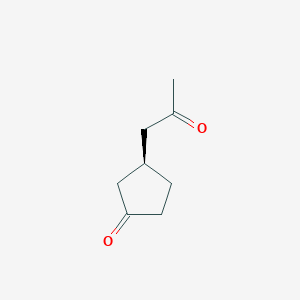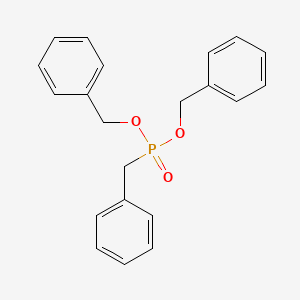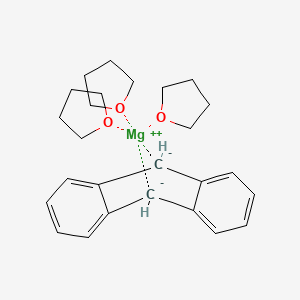![molecular formula C11H28OSSn2 B14422524 [3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane) CAS No. 85294-03-7](/img/structure/B14422524.png)
[3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane) is an organotin compound characterized by the presence of two trimethylstannane groups attached to a propane backbone with an ethanesulfinyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane) typically involves the reaction of a suitable precursor with trimethyltin chloride under specific conditions. One common method includes the use of a Grignard reagent, which reacts with trimethyltin chloride to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the sensitive organotin compounds.
Industrial Production Methods
Industrial production of [3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane) may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This includes the use of automated reactors, controlled temperature, and pressure conditions, as well as purification techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
[3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane) undergoes various types of chemical reactions, including:
Oxidation: The ethanesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form ethanethiol derivatives.
Substitution: The trimethylstannane groups can be substituted with other nucleophiles, leading to the formation of new organotin compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, ethanethiol derivatives, and various substituted organotin compounds, depending on the reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
[3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane) has several scientific research applications:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for radiolabeled compounds in diagnostic imaging.
Industry: Utilized in the production of polymers and materials with unique properties, such as increased thermal stability and rigidity.
Wirkmechanismus
The mechanism of action of [3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane) involves its interaction with specific molecular targets, such as enzymes and receptors. The trimethylstannane groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their activity and function. The ethanesulfinyl group can also participate in redox reactions, further influencing the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Compared to similar compounds, [3-(Ethanesulfinyl)propane-1,1-diyl]bis(trimethylstannane) is unique due to its combination of organotin and ethanesulfinyl functionalities. This dual functionality allows it to participate in a wider range of chemical reactions and applications, making it a versatile compound in both research and industrial contexts.
Eigenschaften
CAS-Nummer |
85294-03-7 |
|---|---|
Molekularformel |
C11H28OSSn2 |
Molekulargewicht |
445.8 g/mol |
IUPAC-Name |
(3-ethylsulfinyl-1-trimethylstannylpropyl)-trimethylstannane |
InChI |
InChI=1S/C5H10OS.6CH3.2Sn/c1-3-5-7(6)4-2;;;;;;;;/h1H,3-5H2,2H3;6*1H3;; |
InChI-Schlüssel |
ASHIAKFINUFUSY-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)CCC([Sn](C)(C)C)[Sn](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,7-Dimethoxy-1,9-dimethyldibenzo[b,d]furan](/img/structure/B14422441.png)
![(2,4,6-Trimethylphenyl){bis[(trimethylsilyl)methyl]}phosphane](/img/structure/B14422449.png)

![3-[Methyl(octyl)amino]propan-1-OL](/img/structure/B14422454.png)


![6-[4-(Decyloxy)phenoxy]hex-2-YN-1-OL](/img/structure/B14422481.png)






![[2-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)ethyl]sulfamic acid](/img/structure/B14422509.png)
